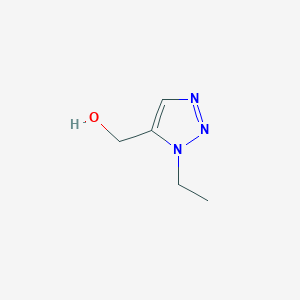

(1-ethyl-1H-1,2,3-triazol-5-yl)methanol

Descripción general

Descripción

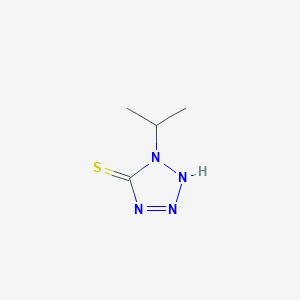

The compound “(1-ethyl-1H-1,2,3-triazol-5-yl)methanol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

Triazole derivatives can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

Molecular Structure Analysis

Triazole compounds typically bind to their target molecules through the three triazole nitrogen donor atoms . The InChI code for a similar compound, “(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol”, is 1S/C6H11N3O/c1-3-9-6(4-10)5(2)7-8-9/h10H,3-4H2,1-2H3 .

Chemical Reactions Analysis

Triazole derivatives have shown to undergo various chemical reactions. For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Aplicaciones Científicas De Investigación

Catalyst in Huisgen 1,3-dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) revealed that tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligands, closely related to (1-ethyl-1H-1,2,3-triazol-5-yl)methanol, form stable complexes with CuCl. These complexes serve as highly effective catalysts in Huisgen 1,3-dipolar cycloadditions. They demonstrate notable efficacy under neat conditions or in water, requiring low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).

Antimicrobial and Anticonvulsant Properties

Rajasekaran et al. (2006) synthesized novel triazole derivatives, including structures similar to this compound, exhibiting moderate antibacterial and antifungal activities. Notably, some compounds demonstrated excellent anticonvulsant activity, highlighting their potential therapeutic applications (Rajasekaran et al., 2006).

Interaction in Ethyl 2-triazolyl-2-oxoacetate Derivatives

Ahmed et al. (2020) focused on the synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives, where this compound-like structures played a crucial role. These compounds exhibited O⋯π-hole tetrel bonding interactions, analyzed using Hirshfeld surface analysis and DFT calculations. The study provided insight into the molecular interactions and stability of these derivatives (Ahmed et al., 2020).

Corrosion Inhibition in Mild Steel

Ma et al. (2017) explored the potential of triazole derivatives, akin to this compound, as corrosion inhibitors for mild steel in acidic media. They found that these compounds could effectively inhibit corrosion, likely through the interaction of nitrogen atoms with the steel surface. The study highlights the practical applications of triazole derivatives in material protection and maintenance (Ma et al., 2017).

Anticancer Activity

Dong et al. (2017) synthesized aziridine-1,2,3-triazole hybrid derivatives, structurally related to this compound. These compounds were evaluated for their anticancer activity, exhibiting high efficiency against human leukemia and hepatoma cells. Such studies demonstrate the potential of triazole derivatives in developing new anticancer drugs (Dong et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of (1-ethyl-1H-1,2,3-triazol-5-yl)methanol and its analogs is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport.

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Biochemical Pathways

The compound’s interaction with the carbonic anhydrase-II enzyme affects the enzyme’s activity, potentially influencing biochemical pathways related to pH regulation and CO2 transport . .

Pharmacokinetics

The compound’s interaction with the carbonic anhydrase-ii enzyme suggests it may have good bioavailability

Result of Action

The compound’s action results in moderate inhibition potential against the carbonic anhydrase-II enzyme . This inhibition could potentially affect processes regulated by this enzyme, such as pH balance and CO2 transport.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s synthesis via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction occurs in an aqueous medium . .

Direcciones Futuras

Propiedades

IUPAC Name |

(3-ethyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-8-5(4-9)3-6-7-8/h3,9H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLCGSURMYBFPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291460 | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77177-13-0 | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77177-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

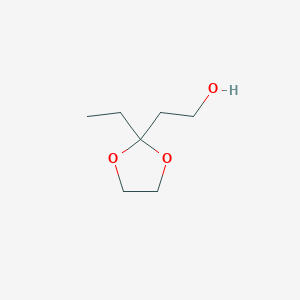

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3386863.png)